molecular formula C9H8N2S B11911888 6,7-Dihydro-5H-thiazolo[5,4-f]indole

6,7-Dihydro-5H-thiazolo[5,4-f]indole

Cat. No.: B11911888
M. Wt: 176.24 g/mol
InChI Key: VQMABUWGXKRDET-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-thiazolo[5,4-f]indole is a heterocyclic compound that features a fused thiazole and indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-thiazolo[5,4-f]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophenol with an appropriate indole derivative under acidic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the addition of catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-thiazolo[5,4-f]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dihydro-5H-thiazolo[5,4-f]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-thiazolo[5,4-f]indole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation or apoptosis. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-thiazolo[5,4-f]indole is unique due to its specific ring fusion and electronic properties, which confer distinct reactivity and biological activity compared to other thiazole derivatives. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development and material science .

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-f][1,3]benzothiazole

InChI

InChI=1S/C9H8N2S/c1-2-10-7-4-8-9(3-6(1)7)12-5-11-8/h3-5,10H,1-2H2

InChI Key

VQMABUWGXKRDET-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC3=C(C=C21)SC=N3

Origin of Product

United States

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